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Compound of Interest

Compound Name: 2',3'-di-O-acetylguanosine

Cat. No.: B15073874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed protocol for the synthesis of 2',3'-di-O-
acetylguanosine, a selectively protected ribonucleoside valuable in the synthesis of modified

oligonucleotides and nucleoside analogs. The synthesis is achieved through a robust two-step

chemoenzymatic pathway. Initially, guanosine is peracetylated to yield 2',3',5'-tri-O-

acetylguanosine. This is followed by a highly regioselective enzymatic deacetylation of the 5'-

O-acetyl group, utilizing lipase B from Candida antarctica (Novozym-435), to afford the target

compound with a free primary hydroxyl group. This method offers high yields and excellent

selectivity, providing a reliable route for obtaining this key synthetic intermediate.

Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of 2',3'-di-O-
acetylguanosine.
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Step Reaction Reagents Product Yield (%)

1
Peracetylation of

Guanosine

Acetic anhydride,

Pyridine, DMF

2',3',5'-tri-O-

acetylguanosine
~87%[1]

2
Enzymatic 5'-O-

Deacetylation

Candida

antarctica lipase

B (Novozym-

435), Organic

Solvent

2',3'-di-O-

acetylguanosine

High (specific

yield can vary)

Experimental Protocols
Step 1: Synthesis of 2',3',5'-tri-O-acetylguanosine
This protocol is adapted from an improved procedure for the peracetylation of guanosine.[1]

Materials:

Guanosine

Acetic Anhydride (Ac₂O)

Pyridine

N,N-Dimethylformamide (DMF)

2-Propanol

Magnesium Sulfate (MgSO₄)

Phosphorus Pentoxide (P₂O₅)

Round-bottom flask

Magnetic stirrer

Ice bath
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Rotary evaporator

Vacuum oven

Procedure:

Dry guanosine in a vacuum oven over P₂O₅ at 80°C overnight.

To a solution of dried guanosine (1 equivalent) in DMF, add pyridine (a suitable volume to

ensure dissolution) and cool the mixture in an ice bath.

Slowly add acetic anhydride (a molar excess, typically 3-5 equivalents) to the cooled solution

with continuous stirring.

Allow the reaction mixture to stir at room temperature and monitor the reaction progress by

thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by the slow addition of cold water.

Extract the product into a suitable organic solvent (e.g., ethyl acetate or chloroform).

Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate

solution until the aqueous layer is neutral.

Dry the organic phase over anhydrous MgSO₄, filter, and add 2-propanol to the filtrate.

Concentrate the solution under reduced pressure using a rotary evaporator to induce

crystallization.

Filter the crystalline product, wash with cold 2-propanol, and dry in a vacuum oven to obtain

2',3',5'-tri-O-acetylguanosine. The expected yield is approximately 87%.[1]

Step 2: Enzymatic 5'-O-Deacetylation to 2',3'-di-O-
acetylguanosine
This protocol is based on the known regioselectivity of Candida antarctica lipase B for the

deacylation of primary hydroxyl groups in nucleosides.
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Materials:

2',3',5'-tri-O-acetylguanosine

Immobilized Candida antarctica lipase B (Novozym-435)

Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or tert-Butyl methyl ether (MTBE))

An alcohol (e.g., n-Butanol or Ethanol) as a nucleophile for transesterification

Molecular sieves (optional, for maintaining anhydrous conditions)

Orbital shaker or magnetic stirrer

Filtration apparatus

Silica gel for column chromatography

Procedure:

Dissolve 2',3',5'-tri-O-acetylguanosine (1 equivalent) in an anhydrous organic solvent in a

flask.

Add immobilized Candida antarctica lipase B (a catalytic amount, typically 10-50% by weight

of the substrate).

Add a slight molar excess of an alcohol (e.g., n-butanol, 1.1-1.5 equivalents) to act as an

acyl acceptor.

Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure gentle

agitation.

Incubate the reaction at a controlled temperature (typically 30-45°C).

Monitor the progress of the deacetylation by TLC, observing the formation of a more polar

spot corresponding to 2',3'-di-O-acetylguanosine.
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Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the

reaction solvent and reused.

Concentrate the filtrate under reduced pressure.

Purify the resulting residue by silica gel column chromatography using a suitable eluent

system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to isolate the pure

2',3'-di-O-acetylguanosine.

Mandatory Visualization

Guanosine

Step 1:
Peracetylation 2',3',5'-tri-O-acetylguanosine

Step 2:
Enzymatic 5'-O-Deacetylation 2',3'-di-O-acetylguanosineAcetic Anhydride,

Pyridine, DMF

Candida antarctica lipase B,
Alcohol, Organic Solvent

Click to download full resolution via product page

Caption: Chemoenzymatic synthesis of 2',3'-di-O-acetylguanosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15073874#acylation-of-guanosine-to-produce-2-3-di-
o-acetylguanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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